

# Long-Term Efficacy of Lamotrigine vs. Newer Antiepileptic Drugs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lamotrigine hydrate*

Cat. No.: *B12406493*

[Get Quote](#)

An objective analysis of long-term clinical data reveals comparable responder rates between Lamotrigine and the newer antiepileptic drug (AED) Cenobamate, while newer agents like Brivaracetam and Perampanel also demonstrate sustained seizure control in long-term studies. Direct head-to-head, long-term comparative trials between Lamotrigine and these newer AEDs remain limited, necessitating a review of individual long-term extension studies and real-world evidence to assess their continued efficacy.

This guide provides a detailed comparison of the long-term efficacy of Lamotrigine against three newer-generation AEDs: Brivaracetam, Cenobamate, and Perampanel. The following sections present quantitative data from key long-term studies, detailed experimental protocols, and visualizations of study workflows and drug mechanisms to offer a comprehensive overview for researchers, scientists, and drug development professionals.

## Comparative Efficacy Data

The long-term efficacy of these antiepileptic drugs is primarily evaluated through outcomes such as seizure freedom rates, responder rates (typically a 50% or greater reduction in seizure frequency), and patient retention rates in clinical trials over extended periods, often in open-label extension (OLE) studies that follow initial randomized controlled trials.

## Seizure Freedom and Responder Rates

| Drug                  | Study/Analysis                 | Duration                                                                          | Seizure Freedom Rate      | ≥50% Responder Rate                |
|-----------------------|--------------------------------|-----------------------------------------------------------------------------------|---------------------------|------------------------------------|
| Lamotrigine           | Arif et al.<br>(Retrospective) | 12 months                                                                         | 54%                       | Not Reported                       |
| SANAD (RCT)           | 2 years                        | Time to 12-month remission<br>was not significantly different from Carbamazepine. |                           | Not Reported                       |
| Brivaracetam          | BRIVA-ONE<br>(Monotherapy)     | 12 months                                                                         | 77.8% (overall)           | 86.2% (overall)                    |
| Pooled Phase III OLE  | Up to 11 years                 | 20.3% (at 12 months)                                                              | 55.6%                     |                                    |
| Cenobamate            | C017 OLE                       | >36-48 months                                                                     | 16.4% (observed patients) | 76.1% (median % seizure reduction) |
| Post-hoc OLE Analysis | >48-60 months                  | FBTC: 74.7%<br>(≥90% reduction)                                                   | FIA: 44% (≥90% reduction) |                                    |
| Perampanel            | FREEDOM OLE<br>(Monotherapy)   | 52 weeks                                                                          | 74.0% (at 4 or 8 mg/day)  | Not Reported                       |
| Pooled OLE Analysis   | Up to 4 years                  | FBTCS: 18.4%                                                                      | FBTCS: 59.5%              |                                    |

## Retention Rates

| Drug         | Study/Analysis                 | Duration  | Retention Rate |
|--------------|--------------------------------|-----------|----------------|
| Lamotrigine  | Arif et al.<br>(Retrospective) | 12 months | 79%            |
| Brivaracetam | BRIVA-ONE<br>(Monotherapy)     | 12 months | 89.9%          |
| Cenobamate   | C017 OLE                       | 48 months | 62%            |
| Perampanel   | Study 332 OLEX                 | 12 months | 75%            |

## Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols for key studies cited.

### Lamotrigine: SANAD Study

The Standard and New Antiepileptic Drugs (SANAD) study was a large, pragmatic, unblinded randomized controlled trial. For patients with partial epilepsy, the study compared standard (Carbamazepine) and new (Gabapentin, Lamotrigine, Oxcarbazepine, or Topiramate) AEDs. The primary outcomes were time to treatment failure and time to 12-month remission from seizures. Efficacy and adverse events were monitored over a median of two years.

### Brivaracetam: BRIVA-ONE Study

This was a 12-month, observational, multicenter study of Brivaracetam as a monotherapy in clinical practice. Patients included those receiving it as a first-line treatment and those converted from other AEDs. Data on retention rates, seizure freedom, and adverse events were collected at 3, 6, and 12 months.

### Cenobamate: C017 Open-Label Extension (OLE) Study

This was a long-term, open-label extension of a randomized, double-blind, placebo-controlled study in adult patients with uncontrolled focal seizures. Patients who completed the initial 18-week trial could enter the OLE. The target dose of Cenobamate was 300 mg/day (with a maximum of 400 mg/day). Efficacy, measured by seizure frequency reduction and responder rates, and safety were assessed over several years.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Perampanel: FREEDOM Open-Label Extension (OLE) Study

The FREEDOM study assessed the long-term efficacy of Perampanel monotherapy in patients with newly diagnosed or untreated recurrent focal-onset seizures. After a core study, patients could enter an extension phase to continue treatment. The primary efficacy endpoint was the seizure-freedom rate over 52 weeks at doses of 4-8 mg/day.[\[5\]](#)

## Visualizations

The following diagrams illustrate the typical workflow of long-term antiepileptic drug studies and the signaling pathways associated with these medications.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for long-term antiepileptic drug clinical trials.

[Click to download full resolution via product page](#)

Caption: Simplified mechanisms of action for Lamotrigine and newer AEDs.

## Discussion

The available long-term data suggests that both Lamotrigine and the newer antiepileptic drugs, Brivaracetam, Cenobamate, and Perampanel, can provide sustained efficacy for many patients with epilepsy. Lamotrigine has a long track record and has demonstrated favorable long-term retention and seizure freedom rates, particularly in older adults.[6]

The newer agents have shown robust efficacy in their respective long-term open-label extension studies. Brivaracetam has demonstrated high retention and seizure freedom rates in a real-world monotherapy setting.[7] Cenobamate has shown progressively increasing seizure reduction over several years, with a notable percentage of patients achieving complete seizure freedom.[1][2][3][4] Perampanel has also shown sustained seizure freedom in long-term monotherapy and adjunctive therapy settings.[5][8][9][10][11]

A network meta-analysis of real-world evidence indicated that while Cenobamate had a higher responder rate than other new-generation AEDs, there was no significant difference in responder rates when compared to older AEDs like Lamotrigine.[12] This suggests that while newer agents offer additional therapeutic options, Lamotrigine remains a highly effective long-term treatment for many patients.

The choice between Lamotrigine and a newer AED will ultimately depend on individual patient factors, including seizure type, tolerability, and potential drug interactions. The data presented in this guide provides a foundation for informed decision-making in the research and development of future antiepileptic therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term Efficacy and Safety From an Open-Label Extension of Adjunctive Cenobamate in Patients With Uncontrolled Focal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. long-term efficacy of cenobamate by focal seizure subtype: post-hoc analysis of an open-label extension study [aesnet.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. [vjneurology.com](#) [vjneurology.com]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [managedhealthcareexecutive.com](#) [managedhealthcareexecutive.com]
- 7. BRIVA-ONE study: 12-month outcomes of brivaracetam monotherapy in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained seizure freedom with adjunctive perampanel in patients with convulsive seizures: Post hoc analysis of open-label extension studies 307 and 332 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term open-label perampanel: Generalized tonic-clonic seizures in idiopathic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the long-term efficacy and safety of adjunctive perampanel in tonic-clonic seizures: Analysis of four open-label extension studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of perampanel in patients aged 60 years and older with focal seizures: Post hoc analysis of phase III open-label extension studies stratified by enzyme-inducing anti-seizure medication use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cenobamate: Real-World Experience Matches Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Efficacy of Lamotrigine vs. Newer Antiepileptic Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12406493#assessing-the-long-term-efficacy-of-lamotrigine-versus-newer-antiepileptic-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)